molecular formula C9H8N2O2S B15295794 Ethyl 2-isothiocyanatopyridine-3-carboxylate CAS No. 128921-93-7

Ethyl 2-isothiocyanatopyridine-3-carboxylate

Cat. No.: B15295794
CAS No.: 128921-93-7
M. Wt: 208.24 g/mol
InChI Key: NGFKXYJJJIMWRR-UHFFFAOYSA-N
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Description

Ethyl 2-isothiocyanatopyridine-3-carboxylate is a chemical compound with the molecular formula C9H8N2O2S and a molecular weight of 208.24 g/mol . Its structure features both an isothiocyanate group (-N=C=S) and an ester moiety, which are functional groups of significant interest in synthetic and medicinal chemistry. The isothiocyanate group is a versatile handle for further chemical transformations, most notably serving as an electrophile in reactions with nucleophiles to form thiourea derivatives. This makes the compound a valuable building block for constructing more complex molecular architectures, potentially for applications in pharmaceutical development, materials science, and chemical biology. As a multifunctional pyridine derivative, it can be used as a precursor in the synthesis of heterocyclic compounds and ligands for metal complexes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

128921-93-7

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

ethyl 2-isothiocyanatopyridine-3-carboxylate

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-4-3-5-10-8(7)11-6-14/h3-5H,2H2,1H3

InChI Key

NGFKXYJJJIMWRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N=C=S

Origin of Product

United States

Scientific Research Applications

Ethyl 2-isothiocyanatopyridine-3-carboxylate has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals targeting various diseases.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-isothiocyanatopyridine-3-carboxylate exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: The isothiocyanate group can react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds.

  • Pathways: The compound may interfere with cellular processes such as protein synthesis, enzyme activity, and signal transduction pathways.

Comparison with Similar Compounds

Ethyl 6-Boc-2-Amino-4,7-Dihydro-5H-Thieno[2,3-c]Pyridine-3-Carboxylate (Similarity: 0.86)

  • Structure: Shares a bicyclic thienopyridine core with an ethyl ester at position 3. However, the isothiocyanate group in the target compound is replaced by a Boc-protected amine (-NHBoc) at position 4.
  • Reactivity : The Boc group serves as a protective moiety for amines, making this compound a stable intermediate in multi-step syntheses. In contrast, the isothiocyanate group in the target compound is highly electrophilic, enabling facile nucleophilic additions .
  • Applications : Likely used in peptide coupling or as a precursor for bioactive molecules, whereas the target compound’s -NCS group facilitates conjugation with amines or thiols in drug discovery .

Ethyl 2-Chloro-4-Iodopyridine-3-Carboxylate (CAS 2090841-05-5)

  • Structure : Features chloro (-Cl) and iodo (-I) substituents at positions 2 and 4 of the pyridine ring, respectively, with an ethyl ester at position 3.
  • Reactivity : Halogens enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s -NCS group supports thiourea formation.
  • Physical Properties: Molecular formula (C₈H₇ClINO₂) indicates higher molecular weight (319.51 g/mol) compared to the target compound (estimated ~224.24 g/mol for C₉H₈N₂O₂S), influencing solubility and stability .

Ethyl 2-Amino-5-Isopropylthiophene-3-Carboxylate (Similarity: 0.69)

  • Structure: Replaces the pyridine ring with a thiophene ring, featuring an amino (-NH₂) group at position 2 and an isopropyl substituent.
  • Electronic Effects: The thiophene ring is less aromatic than pyridine, altering electronic distribution. The amino group is nucleophilic, contrasting with the electrophilic -NCS group in the target compound.
  • Applications: Potential use in agrochemicals or dyes, whereas the target compound’s reactivity aligns with pharmaceutical intermediates .

Tabulated Comparison of Key Features

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Key Reactivity/Applications
Ethyl 2-isothiocyanatopyridine-3-carboxylate Pyridine -NCS -COOEt Thiourea synthesis, drug conjugation
Ethyl 6-Boc-2-amino-...-carboxylate Thienopyridine -NHBoc -COOEt Amine protection, intermediate
Ethyl 2-chloro-4-iodopyridine-3-carboxylate Pyridine -Cl, -I (positions 2/4) -COOEt Cross-coupling reactions
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate Thiophene -NH₂ -COOEt Agrochemical intermediates

Q & A

Q. How can high-throughput screening (HTS) platforms prioritize derivatives for pharmacological testing?

  • Workflow :

Library Synthesis : Parallel synthesis of 50–100 analogs with varied substituents (e.g., alkyl, aryl).

Primary Assays : HTS for enzyme inhibition (e.g., COX-2, IC₅₀ ≤10 µM) using fluorescence polarization.

ADME-Tox Profiling : Microsomal stability (t₁/₂ ≥30 min) and hepatotoxicity screening (HepG2 cells) .

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